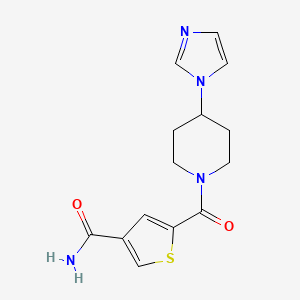
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine, commonly known as BIM, is a small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. BIM is a benzimidazole derivative that has been shown to exhibit anti-cancer activity in various in vitro and in vivo models.
作用機序
BIM exerts its anti-cancer activity by targeting the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 proteins are anti-apoptotic proteins that prevent the activation of caspases and subsequent apoptosis. BIM binds to the hydrophobic groove of BCL-2 proteins, displacing pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK). This results in the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects
BIM has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. BIM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the efficacy of these treatments. In addition, BIM has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
実験室実験の利点と制限
BIM is a small molecule that can be easily synthesized in the laboratory. It has been extensively studied in various in vitro and in vivo models, making it a well-established tool for cancer research. However, the mechanism of action of BIM is complex, involving multiple protein-protein interactions, which makes it challenging to study. In addition, the efficacy of BIM as a cancer therapy may be limited by the development of drug resistance in cancer cells.
将来の方向性
Future research on BIM could focus on developing analogs of BIM with improved efficacy and reduced toxicity. In addition, the combination of BIM with other anti-cancer agents could be explored to improve the efficacy of cancer therapy. Further studies on the mechanism of action of BIM could also provide insights into the regulation of apoptosis and the development of drug resistance in cancer cells. Overall, BIM holds great promise as a potential cancer therapy, and further research on this compound could lead to the development of novel anti-cancer agents.
合成法
The synthesis of BIM involves the reaction between 2-aminobenzimidazole and N-benzyl-N-methylpropane-1,3-diamine in the presence of a catalyst. The reaction yields BIM as a white solid with a melting point of 194-196°C. The purity of the synthesized compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BIM has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. BIM induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. BIM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-22(14-15-8-3-2-4-9-15)13-7-12-19-18-20-16-10-5-6-11-17(16)21-18/h2-6,8-11H,7,12-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZJOPLGFKMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-N'-benzyl-N'-methylpropane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidin-2-yl]-(4-ethyl-4-hydroxypiperidin-1-yl)methanone](/img/structure/B7440044.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]quinoline-2-sulfonamide](/img/structure/B7440047.png)
![[(3S,5R)-3-[[[1H-imidazol-5-yl(phenyl)methyl]amino]methyl]-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B7440065.png)
![N-[(3S)-1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)pyrrolidin-3-yl]-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7440068.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)
![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)
![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

